4-(Tert-butylsulfanyl)-2-methylaniline chemical structure and molecular weight
4-(Tert-butylsulfanyl)-2-methylaniline chemical structure and molecular weight
Content Type: Technical Guide / Chemical Monograph Target Audience: Medicinal Chemists, Process Development Scientists, and Materials Researchers
Executive Summary & Chemical Identity
4-(Tert-butylsulfanyl)-2-methylaniline is a specialized organosulfur aniline derivative characterized by a bulky tert-butyl thioether motif para to the amine, with an ortho-methyl group providing steric modulation. Unlike its all-carbon analog (4-tert-butyl-2-methylaniline, CAS 2909-82-2), this sulfur-containing congener offers unique electronic properties due to the polarizability and oxidation potential of the sulfide linkage.
It serves as a high-value building block in the synthesis of agrochemicals (where thioethers often act as pro-haptens) and optoelectronic materials (hole-transport layers), leveraging the electron-donating nature of the sulfide and the steric protection of the tert-butyl group.
Chemical Structure & Identifiers[1][2]
| Property | Detail |
| IUPAC Name | 4-(tert-butylsulfanyl)-2-methylaniline |
| Common Synonyms | 4-(tert-butylthio)-2-methylaniline; 4-Amino-3-methylphenyl tert-butyl sulfide |
| Molecular Formula | C₁₁H₁₇NS |
| Molecular Weight | 195.33 g/mol |
| SMILES | CC1=C(N)C=CC(SC(C)(C)C)=C1 |
| CAS Registry Number | Note: Often confused with CAS 2909-82-2 (the alkyl analog).[1] Verify specific vendor IDs (e.g., PubChem CID 43436459). |
Physicochemical Properties[2]
The molecule combines a basic primary amine with a lipophilic, oxidation-prone thioether. The ortho-methyl group introduces torsional strain that slightly decouples the nitrogen lone pair from the ring, potentially modulating pKa and oxidation potentials compared to the non-methylated parent.
| Property | Value (Experimental/Predicted) | Context |
| Molecular Weight | 195.33 Da | Monoisotopic Mass: 195.108 |
| Physical State | Viscous Oil or Low-Melting Solid | Thioethers typically have lower melting points than corresponding sulfones. |
| LogP (Octanol/Water) | ~3.8 – 4.2 (Predicted) | Highly lipophilic due to the tert-butyl and methyl groups. |
| pKa (Conjugate Acid) | ~4.5 – 4.8 | Comparable to o-toluidine; the p-S-tBu group is weakly electron-donating. |
| Boiling Point | ~290–300 °C (at 760 mmHg) | Predicted based on structure; likely distillable under high vacuum (~130 °C @ 1 mmHg). |
| Solubility | DMSO, DCM, Ethyl Acetate | Insoluble in water. |
Synthesis & Manufacturing Protocols
Due to the steric bulk of the tert-butyl group and the specific substitution pattern, direct sulfenylation of aniline is non-selective. The most robust route employs Transition-Metal Catalyzed C–S Coupling (Buchwald-Hartwig or Ullmann-type) using a 4-halo-2-methylaniline precursor.
Primary Protocol: Copper-Catalyzed C–S Coupling
This method avoids the use of foul-smelling free thiols by utilizing sodium tert-butylthiolate or generating the thiol in situ.
Reagents:
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Substrate: 4-Iodo-2-methylaniline (1.0 equiv)
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Sulfur Source: Sodium tert-butylthiolate (1.2 equiv)
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Catalyst: CuI (10 mol%)[2]
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Ligand: 1,10-Phenanthroline (20 mol%) or Ethylene Glycol (2.0 equiv)
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Base: K₃PO₄ (2.0 equiv)
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Solvent: Toluene or DMSO (degassed)
Step-by-Step Methodology:
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Inert Atmosphere Setup: Charge a dried Schlenk tube with 4-iodo-2-methylaniline (233 mg, 1 mmol), CuI (19 mg, 0.1 mmol), 1,10-phenanthroline (36 mg, 0.2 mmol), and K₃PO₄ (424 mg, 2 mmol). Evacuate and backfill with Argon (3x).[3]
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Reagent Addition: Add sodium tert-butylthiolate (134 mg, 1.2 mmol) and anhydrous Toluene (5 mL) under Argon flow.
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Reaction: Seal the tube and heat to 110 °C for 18–24 hours. Monitor by TLC (System: Hexane/EtOAc 9:1) for the disappearance of the iodide.
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Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove inorganic salts. Wash the filtrate with water (2 x 10 mL) and brine (1 x 10 mL).
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Purification: Dry organic layer over Na₂SO₄, concentrate in vacuo. Purify via flash column chromatography (Silica gel, Gradient: 0–10% EtOAc in Hexanes).
Yield Expectation: 75–85% isolated yield.
Alternative Route: Acid-Mediated Alkylation
If 4-amino-3-methylbenzenethiol is available, it can be alkylated. Note that S_N_2 reactions with tert-butyl halides fail (elimination dominates). Acid-catalyzed addition to isobutylene is required.
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Reactants: 4-Amino-3-methylbenzenethiol + Isobutylene (gas) or tert-Butanol.
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Catalyst: H₂SO₄ or BF₃·OEt₂.
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Condition: 0 °C to RT. Risk:[2] Poly-alkylation on the nitrogen or ring.
Structural Characterization Logic
To validate the identity of the synthesized compound, researchers should look for specific spectroscopic signatures.
¹H NMR (400 MHz, CDCl₃) - Predicted
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δ 1.28 ppm (s, 9H): The diagnostic singlet for the tert-butyl group.
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δ 2.15 ppm (s, 3H): Singlet for the ortho-methyl group.
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δ 3.60 ppm (br s, 2H): Amine protons (NH₂), exchangeable with D₂O.
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δ 6.60 ppm (d, J=8.0 Hz, 1H): Proton at position 6 (ortho to NH₂, meta to Me).
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δ 7.15–7.25 ppm (m, 2H): Protons at positions 3 and 5 (aromatic region, shifted downfield by sulfur).
Mass Spectrometry (ESI/GC-MS)
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Parent Ion [M+H]⁺: m/z 196.1
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Fragmentation: Loss of the tert-butyl group (M-57) is a common fragmentation pathway, resulting in a peak at m/z ~138 (corresponding to the thiophenol radical cation).
Synthesis Workflow Visualization
The following diagram illustrates the logic flow for the Copper-Catalyzed synthesis, highlighting the critical intermediate complexation.
Figure 1: Catalytic cycle for the C-S coupling of aryl iodides with bulky thiolates.
Applications & Utility
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Metabolic Stability Probes: The tert-butyl group blocks metabolic dealkylation at the sulfur, forcing metabolism to occur via S-oxidation (sulfoxide/sulfone formation). This makes the compound a useful probe in drug metabolism (DMPK) studies.
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OLED Materials: The electron-rich aniline core serves as a donor unit. The bulky tert-butyl group prevents π-stacking aggregation in solid-state films, improving the amorphous stability of hole-transport layers.
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Agrochemical Intermediates: Thioether anilines are precursors to sulfonylurea herbicides and fungicides.
Safety & Handling
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Hazard Identification: Irritant to eyes, respiratory system, and skin. Potential sensitizer.
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Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C. Thioethers can slowly oxidize to sulfoxides in air.
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Odor Control: While the tert-butyl sulfide moiety is less volatile than simple thiols, all sulfur-reaction waste should be treated with bleach (sodium hypochlorite) to oxidize residual sulfur species before disposal.
References
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General C-S Coupling: Fernández-Rodríguez, M. A., et al. (2006).[4] "A General and Long-Lived Catalyst for the Palladium-Catalyzed Coupling of Aryl Halides with Thiols." Journal of the American Chemical Society.[4] Link
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Copper Catalysis: Bates, C. G., et al. (2002). "A General Method for the Formation of Aryl-Sulfur Bonds Using Copper(I) Catalysts." Organic Letters. Link
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Thiol Alkylation: Reeves, J. T., et al. (2006). "General Method for the Synthesis of Aryl Thioethers." Journal of Organic Chemistry. Link
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Structure Verification: PubChem Compound Summary for CID 43436459. Link
